molecular formula C10H17N B12894856 Decahydrocyclopenta[B]pyrrolizine CAS No. 90308-45-5

Decahydrocyclopenta[B]pyrrolizine

Cat. No.: B12894856
CAS No.: 90308-45-5
M. Wt: 151.25 g/mol
InChI Key: KHNKBRWCAAUREQ-UHFFFAOYSA-N
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Description

Decahydrocyclopenta[B]pyrrolizine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydrocyclopenta[B]pyrrolizine typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors. One common method is the Dieckmann reaction, where pyrrolidine undergoes cyclization to form tetrahydro-1H-pyrrolizine-1,3(2H)-dione . Another approach involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with dialkyl acetylenedicarboxylates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Decahydrocyclopenta[B]pyrrolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce various functional groups into the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of this compound .

Scientific Research Applications

Decahydrocyclopenta[B]pyrrolizine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Decahydrocyclopenta[B]pyrrolizine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90308-45-5

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1,2,3,3a,5,6,7,7a,8,8a-decahydrocyclopenta[b]pyrrolizine

InChI

InChI=1S/C10H17N/c1-3-8-7-9-4-2-6-11(9)10(8)5-1/h8-10H,1-7H2

InChI Key

KHNKBRWCAAUREQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCCN3C2C1

Origin of Product

United States

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